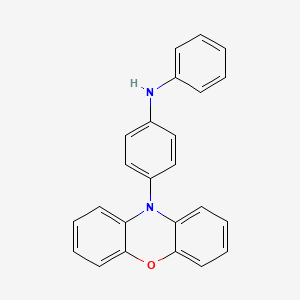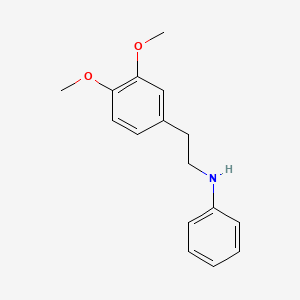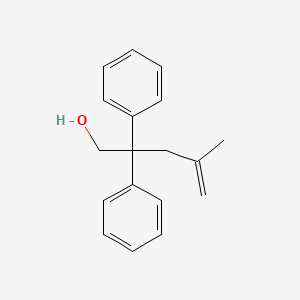
4-(10H-Phenoxazin-10-yl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10H-Phenoxazin-10-yl)-N-phenylaniline is an organic compound that belongs to the class of phenoxazines. This compound is characterized by its unique structure, which includes a phenoxazine core linked to an aniline group. It is known for its applications in various fields, including material science, organic electronics, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline typically involves the reaction of phenoxazine derivatives with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where phenoxazine is reacted with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher efficiency and yield. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
4-(10H-Phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxazine core can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds.
科学的研究の応用
4-(10H-Phenoxazin-10-yl)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(10H-Phenoxazin-10-yl)benzaldehyde: This compound shares the phenoxazine core but differs in the functional group attached to the phenoxazine.
10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine: This compound has a similar phenoxazine core but includes a triazine moiety, which imparts different properties.
Uniqueness
4-(10H-Phenoxazin-10-yl)-N-phenylaniline is unique due to its specific combination of phenoxazine and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
特性
分子式 |
C24H18N2O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C24H18N2O/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)26/h1-17,25H |
InChIキー |
IPJGWXOZNAVXFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)


